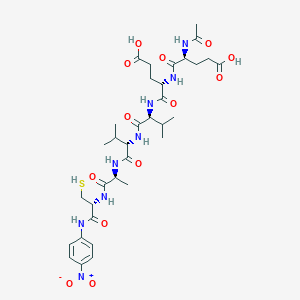

Ac-EEVVAC-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C34H50N8O13S |

|---|---|

Molecular Weight |

810.9 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1 |

InChI Key |

CXUUUZFVYSBDCT-YNTMFAKQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Target of Ac-EEVVAC-pNA: A Technical Guide to the Hepatitis C Virus NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptide substrate Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide (Ac-EEVVAC-pNA) is a specific chromogenic substrate for the Hepatitis C Virus (HCV) NS3 (Non-Structural Protein 3) serine protease. The peptide sequence EEVVAC is derived from the natural cleavage site between the NS5A and NS5B proteins in the HCV polyprotein. The NS3 protease, in complex with its cofactor NS4A, is a critical enzyme for viral replication, responsible for processing the viral polyprotein into mature non-structural proteins. Furthermore, the NS3/4A protease complex plays a crucial role in the evasion of the host's innate immune response by cleaving key signaling proteins, making it a prime target for antiviral drug development. This guide provides a comprehensive overview of the enzymatic target of this compound, including its function, relevant signaling pathways, and a detailed protocol for its use in a spectrophotometric assay.

Introduction to the HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that produces a single large polyprotein, which must be cleaved into individual structural and non-structural proteins to form new viral particles. The NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus and an RNA helicase at its C-terminus. For its proteolytic activity, NS3 requires the formation of a stable, non-covalent heterodimer with the NS4A protein, which acts as a cofactor, properly orienting the catalytic triad (His-57, Asp-81, and Ser-139) of the protease.

The primary function of the NS3/4A protease is to perform four specific cleavages within the HCV non-structural region of the polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions. This processing is essential for the liberation of functional viral proteins required for replication.

Beyond its role in viral maturation, the NS3/4A protease is a key player in the virus's ability to establish a persistent infection by dismantling the host's innate immune defenses. It achieves this by recognizing and cleaving two crucial adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). The cleavage of these proteins disrupts the signaling cascades that lead to the production of type I interferons, potent antiviral cytokines.

Quantitative Data

| Substrate Name/Sequence | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Genotype | Reference |

| Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2 (RET S1) | FRET | N/A | N/A | N/A | N/A | N/A |

| Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH₂ | FRET | N/A | N/A | N/A | 1a | [1] |

| Peptide from NS4A/4B cleavage site (SensoLyte 520) | FRET | 0.14 - 8.16 | N/A | N/A | 1a | [2] |

| NS4A-NS4B peptide substrate | Peptide | 50.9 | 0.0857 | 1684 | BK | [3] |

N/A: Data not available in the reviewed literature.

Signaling Pathways Targeted by HCV NS3/4A Protease

The HCV NS3/4A protease actively suppresses the host's innate immune response. The following diagram illustrates the key signaling pathways affected by the protease.

Figure 1: HCV NS3/4A Protease-Mediated Evasion of Innate Immunity. This diagram illustrates the dual role of the HCV NS3/4A protease. It processes the viral polyprotein, essential for viral replication, and simultaneously cleaves the host adaptor proteins MAVS and TRIF. This cleavage disrupts the RIG-I and TLR3 signaling pathways, respectively, thereby inhibiting the production of type I interferons and preventing the establishment of an antiviral state in the host cell.

Experimental Protocols

Continuous Spectrophotometric Assay for HCV NS3/4A Protease Activity

This protocol outlines a general procedure for measuring the activity of HCV NS3/4A protease using the chromogenic substrate this compound. The release of p-nitroaniline (pNA) is monitored by the increase in absorbance at 405 nm.

Materials:

-

Enzyme: Purified recombinant HCV NS3/4A protease complex.

-

Substrate: this compound.

-

NS4A Cofactor Peptide: A synthetic peptide corresponding to the central region of NS4A (e.g., KKGSVVIVGRIILSGRK) may be required if the purified NS3 does not already form a stable complex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 15% (v/v) glycerol, 10 mM DTT, and 0.6 mM lauryldimethylamine N-oxide (LDAO).

-

Inhibitor (optional): A known HCV NS3/4A protease inhibitor for control experiments.

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Dilute the HCV NS3/4A protease in assay buffer to the desired working concentration (e.g., 50 nM).

-

Prepare a range of substrate concentrations by diluting the stock solution in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well microplate.

-

For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

-

Add 25 µL of the diluted HCV NS3/4A protease solution to each well.

-

Incubate the plate at 37°C for 10 minutes to pre-equilibrate the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (this compound) to each well.

-

The final volume in each well should be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the increase in absorbance at 405 nm over time (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 9900 M⁻¹cm⁻¹).

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

The following diagram outlines the general workflow for this assay.

Figure 2: Experimental Workflow for HCV NS3/4A Protease Assay. This flowchart details the key steps for performing a continuous spectrophotometric assay to measure the activity of HCV NS3/4A protease using the chromogenic substrate this compound.

Conclusion

This compound is a valuable tool for studying the enzymatic activity of the Hepatitis C Virus NS3/4A protease. Understanding the function of this critical viral enzyme and its interaction with host cell pathways is paramount for the development of effective antiviral therapies. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working to combat Hepatitis C infection. Further investigation is warranted to determine the specific kinetic parameters of this compound to facilitate more precise quantitative studies of NS3/4A protease activity and inhibition.

References

- 1. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epistatic interactions promote persistence of NS3-Q80K in HCV infection by compensating for protein folding instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Enzymatic Activities Associated with Recombinant NS3 Protein of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Ac-EEVVAC-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteinyl-p-nitroanilide) is a synthetic chromogenic peptide substrate designed for the specific detection of Hepatitis C Virus (HCV) NS3 protease activity. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical site for viral maturation. This document provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for the utilization of this compound in research and drug discovery applications.

Chemical Properties and Structure

This compound is a well-defined molecule with a specific peptide sequence capped at the N-terminus with an acetyl group and conjugated at the C-terminus to a p-nitroanilide (pNA) chromophore. The acetyl group enhances the peptide's stability by preventing degradation by aminopeptidases. The pNA group, when cleaved from the peptide by a protease, releases a yellow-colored product that can be quantified spectrophotometrically.

Structure

The chemical structure of this compound consists of a hexapeptide backbone with the side chains of glutamic acid, valine, alanine, and cysteine. The N-terminus is acetylated, and the C-terminal carboxyl group of cysteine is linked to the amino group of p-nitroaniline via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chromogenic leaving group, p-nitroaniline, is provided in the tables below.

| Property | Value | Reference |

| Molecular Formula | C34H50N8O13S | |

| Molecular Weight | 810.87 g/mol | |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in water and DMSO. General peptide solubility guidelines suggest dissolving in water first; if issues arise, a small amount of DMSO can be used. | |

| Excitation Wavelength | 344 nm | |

| Emission Wavelength | 454 nm |

| Property of p-Nitroaniline (pNA) | Value | Reference |

| Molecular Formula | C6H6N2O2 | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 147-149 °C | [1] |

| Boiling Point | 332 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| Molar Extinction Coefficient | Approximately 8,800 M⁻¹cm⁻¹ at 410 nm. |

Biological Activity and Mechanism of Action

This compound serves as a substrate for the HCV NS3 protease, a serine protease essential for the replication of the hepatitis C virus. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, including the NS5A/NS5B junction.

The enzymatic cleavage of this compound by NS3 protease occurs at the amide bond between the C-terminal cysteine residue and the p-nitroaniline moiety. This proteolytic event releases the pNA molecule, which exhibits a distinct yellow color in solution and has a maximum absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of the NS3 protease, allowing for a continuous and quantitative spectrophotometric assay.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Acetic anhydride for N-terminal acetylation

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

p-Nitroaniline

-

Condensing agent for pNA coupling (e.g., phosphorus oxychloride)

-

Solvents (DMF, DCM, diethyl ether)

-

HPLC system for purification

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU in the presence of a base.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the EEVVAC sequence.

-

N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride.

-

p-Nitroaniline Coupling: Couple p-nitroaniline to the C-terminal carboxyl group. This is a challenging step due to the low nucleophilicity of p-nitroaniline and may require specific activating agents like phosphorus oxychloride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

HCV NS3 Protease Enzymatic Assay

This protocol describes a typical colorimetric assay to measure the activity of HCV NS3 protease using this compound.

Materials:

-

This compound substrate

-

Recombinant HCV NS3/4A protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT, and 20% glycerol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add the desired volume of assay buffer to each well of a 96-well plate.

-

Add the diluted this compound solution to each well.

-

Initiate the reaction by adding the diluted HCV NS3/4A protease to each well.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37 °C). Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 30 minutes) using a microplate reader.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of p-nitroaniline produced, and l is the path length of the light in the well.

-

Visualizations

HCV Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the Hepatitis C Virus polyprotein by host and viral proteases, highlighting the role of the NS3/4A protease.

Caption: HCV Polyprotein Processing Cascade.

Experimental Workflow for HCV NS3 Protease Assay

This diagram outlines the key steps in performing a colorimetric assay to measure HCV NS3 protease activity.

Caption: Workflow for HCV NS3 Protease Activity Assay.

Logical Relationship of this compound Cleavage

This diagram illustrates the enzymatic cleavage of this compound and the resulting chromogenic signal.

Caption: Enzymatic Cleavage of this compound.

References

Ac-EEVVAC-pNA for Protease Activity Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylated hexapeptide Ac-EEVVAC-pNA serves as a specific chromogenic substrate for the Hepatitis C Virus (HCV) NS3/4A serine protease. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage site of the HCV polyprotein, a crucial processing step for viral maturation and replication.[1] The C-terminal p-nitroanilide (pNA) moiety allows for a continuous spectrophotometric assay of the NS3/4A protease activity. Upon enzymatic cleavage at the C-terminal side of the cysteine residue, free p-nitroaniline is released, which is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405 nm. This substrate is a valuable tool for high-throughput screening of HCV NS3/4A protease inhibitors and for studying the enzyme's kinetics and specificity.

Principle of the Assay

The core of the assay lies in the enzymatic hydrolysis of the amide bond between the C-terminal amino acid of the peptide sequence and the p-nitroaniline molecule. The HCV NS3/4A protease recognizes and binds to the EEVVAC sequence. The active site of the protease then catalyzes the cleavage of the peptide bond, liberating p-nitroaniline. The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the activity of the NS3/4A protease under initial velocity conditions.

Quantitative Data Presentation

Table 1: Kinetic Parameters of HCV NS3/4A Protease with Various Peptide Substrates

| Substrate (Cleavage Site) | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| NS4A/4B Peptide | 280 | 1.6 | 92 |

| NS4B/5A Peptide | 160 | 11 | 1,130 |

| NS5A/5B Peptide | 16 | 8 | 8,300 |

Data adapted from Zhang et al., 1997.[2][3]

Table 2: Example of Inhibitor Potency against HCV NS3/4A Protease

| Inhibitor | IC₅₀ (nM) | Ki (nM) | Mechanism of Inhibition |

| BILN 2061 | 0.3 | 0.06 | Competitive |

| Telaprevir | 350 | 70 | Covalent, Reversible |

| Boceprevir | 800 | 14 | Covalent, Reversible |

This table presents example data for illustrative purposes and is compiled from various sources in the field of HCV research.

Experimental Protocols

General Protease Assay Protocol using a p-Nitroanilide Substrate

This protocol provides a general framework for a protease activity assay using a pNA-based substrate like this compound. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

Materials:

-

HCV NS3/4A Protease

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 15% (v/v) glycerol, 5 mM DTT, and 0.1% CHAPS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the lyophilized HCV NS3/4A protease in Assay Buffer to a desired stock concentration. Aliquot and store at -80°C.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Test compound (inhibitor) or vehicle control

-

HCV NS3/4A Protease solution

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the enzyme and inhibitor to interact.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add the this compound substrate solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

To determine kinetic parameters (K_m and V_max), perform the assay with varying concentrations of the this compound substrate and a fixed concentration of the enzyme. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

In-Gel Protease Activity Staining

This method allows for the detection of protease activity directly within a polyacrylamide gel following electrophoresis.[4]

Materials:

-

Polyacrylamide gel containing the separated protease

-

This compound substrate solution

-

Developing solution (e.g., a solution containing sodium nitrite and N-(1-naphthyl)-ethylenediamine)

Procedure:

-

Electrophoresis: Separate the protein sample containing the protease by SDS-PAGE.

-

Gel Incubation: After electrophoresis, incubate the gel in a solution containing the this compound substrate. The protease in the gel will cleave the substrate, releasing p-nitroaniline.

-

Color Development: Immerse the gel in a developing solution. The p-nitroaniline released will react with the developing reagents to form a distinct colored band at the location of the active protease.[4]

Signaling Pathways and Experimental Workflows

HCV NS3/4A Protease-Mediated Evasion of Innate Immunity

The HCV NS3/4A protease plays a critical role in helping the virus evade the host's innate immune response. It achieves this by cleaving key adaptor proteins in the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways, thereby preventing the production of type I interferons.[5][6]

Caption: HCV NS3/4A protease disrupts innate immunity by cleaving MAVS and TRIF.

General Workflow for Protease Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential protease inhibitors using a chromogenic substrate like this compound.

Caption: Workflow for protease inhibitor screening using a chromogenic substrate.

Logical Relationship of Assay Components

This diagram shows the logical relationship between the components of the protease assay.

Caption: Logical flow of the this compound protease assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probing the substrate specificity of hepatitis C virus NS3 serine protease by using synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the substrate specificity of hepatitis C virus NS3 serine protease by using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]

Potential Cross-Reactivity of Ac-EEVVAC-pNA with other Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteine-p-nitroanilide) is a chromogenic substrate primarily utilized for the characterization of the Hepatitis C Virus (HCV) NS3 protease. Understanding the specificity of this substrate is paramount for the development of robust and reliable screening assays for HCV inhibitors and for interpreting kinetic data accurately. This technical guide provides a comprehensive overview of the potential cross-reactivity of this compound with other proteases, supported by available data, experimental methodologies, and pathway visualizations.

Data Presentation: Protease Substrate Specificity

The specificity of a protease is determined by the amino acid residues it recognizes at and around the scissile bond of its substrate. The following table summarizes the known optimal substrate sequences for several common proteases, highlighting the significant differences from the this compound sequence. This comparative analysis suggests a low probability of significant cross-reactivity.

| Protease Family | Protease | Optimal Substrate Sequence (P4-P1) | Comments on Potential this compound Cleavage |

| Serine Protease | HCV NS3/4A | Ac-EDVV-C | Primary Target: this compound is an analog of a natural cleavage site and is readily cleaved. |

| Serine Protease | Trypsin | P-R/K- | Requires a basic residue (Arg or Lys) at the P1 position; unlikely to cleave after Cysteine. |

| Serine Protease | Chymotrypsin | (Y/W/F)- | Prefers large hydrophobic residues (Tyr, Trp, Phe) at P1; unlikely to cleave after Cysteine. |

| Serine Protease | Thrombin | G-R- | Strong preference for Arg at P1 and Gly at P2; unlikely to cleave this compound. |

| Serine Protease | Human Neutrophil Elastase | V- | Prefers small aliphatic residues (Val, Ala) at P1; potential for low-level cleavage, but the extended P2-P4 sequence of Ac-EEVVAC is not optimal. |

| Cysteine Protease | Caspase-1 | (W/Y)EHD- | Requires an Aspartic acid at P1 for cleavage. |

| Cysteine Protease | Caspase-3 | DEVD- | Requires an Aspartic acid at P1 for cleavage. |

| Cysteine Protease | Papain | R/K- | Broad specificity but prefers basic residues at P2. |

Experimental Protocols

General Protocol for Protease Activity Assay using a Chromogenic Substrate (e.g., this compound)

This protocol outlines a general procedure for assessing the activity of a protease on this compound. Specific buffer conditions and enzyme concentrations will need to be optimized for each protease.

Materials:

-

Purified protease of interest

-

This compound substrate stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol; to be optimized)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of the protease in the assay buffer.

-

Add a fixed volume of each protease dilution to the wells of the 96-well plate.

-

To initiate the reaction, add a fixed volume of the this compound substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for the target protease to ensure sensitivity.

-

Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

-

The rate of increase in absorbance is proportional to the rate of p-nitroaniline (pNA) release and thus to the enzymatic activity.

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

-

For detailed kinetic analysis, repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximal velocity (Vmax).

Protocol for HCV NS3/4A Protease Assay

Materials:

-

Recombinant HCV NS3/4A protease

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM DTT, 20% glycerol

-

96-well plate

-

Microplate reader

Procedure:

-

Dilute the HCV NS3/4A protease to the desired concentration in the assay buffer.

-

Add 50 µL of the diluted enzyme to each well of the microplate.

-

Prepare the this compound substrate at twice the final desired concentration in the assay buffer.

-

Start the reaction by adding 50 µL of the substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm over time at 37°C.

Mandatory Visualizations

Logical Flow for Assessing Protease Substrate Cross-Reactivity

Caption: A logical workflow for determining the cross-reactivity of a protease substrate.

HCV Polyprotein Processing by NS3 Protease

Caption: Simplified diagram of HCV polyprotein processing by the NS3/4A protease complex.

Conclusion

Based on the distinct substrate specificities of various protease families, the synthetic peptide this compound is predicted to be a highly specific substrate for the HCV NS3 protease. Proteases such as trypsin and thrombin, which recognize basic residues at the P1 position, and caspases, which require an aspartate at P1, are unlikely to exhibit significant cleavage of this compound. While low-level off-target cleavage by other proteases that recognize small hydrophobic or aliphatic residues at P1 cannot be entirely ruled out without direct experimental evidence, the overall sequence context of this compound is optimized for the HCV NS3 active site. For critical applications, it is recommended to perform a cross-reactivity screen against a panel of relevant proteases under the specific experimental conditions to be used.

References

A Technical Guide to Ac-EEVVAC-pNA: Synthesis, Application, and Experimental Protocols

Introduction: The peptide Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide) is a specialized chromogenic substrate used in biochemical assays. This technical guide provides an in-depth overview of its commercial availability through custom synthesis, its primary application in studying proteolytic enzymes, and detailed experimental protocols for its use. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this tool for their work.

Commercial Availability and Suppliers

This compound is not typically available as a stock reagent from major chemical suppliers. Its specific sequence suggests it is designed for a targeted research application, and as such, it must be acquired through custom peptide synthesis services. Several reputable companies offer these services, providing the peptide at various scales and purity levels to meet specific research needs.

Below is a summary of leading suppliers that offer custom peptide synthesis and can manufacture this compound upon request.

| Supplier | Key Features of Custom Peptide Synthesis Service |

| GenScript | Offers the proprietary PepPower™ microwave-assisted synthesis platform for rapid delivery. Guarantees quantity and provides various purity levels and modifications.[1] |

| Biosynth | Provides a range of services including solid-phase and solution-phase synthesis, extensive modifications (biotinylation, PEGylation, etc.), and ISO 9001:2015 certified sites in the US and Europe.[2] |

| Thermo Fisher Scientific | Synthesizes peptides from 2 to 110 amino acids using Fmoc solid-phase technology, with scales ranging from 0.1 mg to over 1 kg and purities up to >98%.[3] |

| JPT Peptide Technologies | Features an ISO 9001:2015 certified quality management system, with experience in synthesizing over a million peptides annually and a success rate exceeding 99%.[4] |

| CPC Scientific | A Contract Research, Development, and Manufacturing Organization (CRDMO) capable of producing peptides from 2 to over 200 amino acids in length, with purities from 80% to 99%.[5] |

Core Application: A Substrate for Proteasome Activity

While direct literature on this compound is sparse, its sequence and structure strongly suggest its use as a substrate for the 20S proteasome , a key component of the ubiquitin-proteasome pathway. The proteasome is a multi-catalytic complex responsible for degrading most intracellular proteins, playing a critical role in cell cycle regulation, apoptosis, and DNA repair.[6]

The 20S proteasome core possesses three distinct proteolytic activities:

-

Chymotrypsin-like: Cleaves after large hydrophobic residues.

-

Trypsin-like: Cleaves after basic residues.

-

Caspase-like (or Post-Glutamyl Peptide Hydrolytic): Cleaves after acidic residues.[7]

Peptide substrates ending in a reporter group like p-nitroanilide (pNA) are standard tools for measuring these activities. When the peptide is cleaved, free pNA is released, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm. The sequence EEVVAC, with its hydrophobic valine residues, makes this compound a likely candidate for assaying the chymotrypsin-like activity of the proteasome. This is analogous to commonly used fluorogenic substrates like Suc-LLVY-AMC.[8]

A related peptide, Ac-EEVVAC-AMC, is documented as a fluorogenic substrate for the Hepatitis C Virus (HCV) NS3 protease, indicating the EEVVAC sequence can also be recognized by viral proteases.[9][10] However, in the context of cellular biology research, its primary utility would be in the study of the proteasome.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is the principal mechanism for targeted protein degradation in eukaryotic cells.[11][12] This process is essential for maintaining protein homeostasis and regulating a vast array of cellular functions.[13] The pathway involves two discrete steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the 26S proteasome.[14][15]

The 26S proteasome is a large, ATP-dependent complex composed of a central 20S catalytic core particle and one or two 19S regulatory particles.[15][16] The 19S particle recognizes polyubiquitinated proteins, unfolds them, and translocates them into the 20S core, where they are degraded into small peptides.[16]

References

- 1. genscript.com [genscript.com]

- 2. Custom Peptide Synthesis from US and European Sites [biosynth.com]

- 3. Custom Peptide Synthesis Services | Thermo Fisher Scientific - US [thermofisher.com]

- 4. jpt.com [jpt.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]

- 7. promega.com [promega.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Hepatitis C Virus NS3 Protease Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

- 10. Hepatitis C Virus NS3 Protease Substrate, fluorogenic [sigmaaldrich.cn]

- 11. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Bidirectional substrate shuttling between the 26S proteasome and the Cdc48 ATPase promotes protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Ac-EEVVAC-pNA: A Chromogenic Substrate for Advancing Viral Protease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of viral proteases is a cornerstone of antiviral drug discovery. These enzymes are essential for the viral life cycle, processing viral polyproteins into functional units, and are therefore prime targets for therapeutic intervention. A key tool in this research is the use of synthetic substrates that mimic the natural cleavage sites of these proteases. Ac-EEVVAC-pNA is a chromogenic substrate specifically designed for the continuous spectrophotometric assay of the Hepatitis C Virus (HCV) NS3 protease.[1] The peptide sequence EEVVAC is derived from the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical processing event for viral replication.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its application in the characterization of HCV NS3 protease and the screening of potential inhibitors.

Mechanism of Action

This compound is an acetylated hexapeptide covalently linked to a p-nitroaniline (pNA) chromophore. In the presence of active HCV NS3/4A protease, the enzyme recognizes and cleaves the peptide sequence. This cleavage event liberates the pNA group, which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the quantitative determination of protease function.

A similar substrate, Ac-EEVVAC-AMC, utilizes a fluorogenic 7-amino-4-methylcoumarin (AMC) group instead of pNA.[2][3] Cleavage of Ac-EEVVAC-AMC releases free AMC, which can be detected by fluorescence (excitation at 360-380 nm, emission at 440-460 nm), offering an alternative detection method with potentially higher sensitivity.[2]

Quantitative Data: Kinetic Parameters of HCV NS3 Protease

The following table summarizes representative kinetic data for different HCV NS3 protease substrates. These values can serve as a benchmark for researchers working with this compound and other HCV NS3 protease substrates. The cofactor NS4A is known to enhance the cleavage of certain sites, with a significant effect observed for the NS4B/NS5A junction.[4]

| Substrate (Cleavage Site) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| NS5A/5B | 16 | 8 | 8,300 | [5] |

| NS4A/4B | 280 | 1.6 | 92 | [5] |

| NS4B/5A | 160 | 11 | 1,130 | [5] |

| NS4A-NS4B peptide | 50.9 | 5.14 | 1,683 | [6] |

Table 1: Representative kinetic parameters for HCV NS3 protease with various peptide substrates. Note that the specific assay conditions can influence these values.

Experimental Protocols

General Protease Assay using a Chromogenic Substrate

This protocol provides a general framework for a colorimetric protease assay, which can be adapted for this compound and the HCV NS3 protease.

Materials:

-

This compound substrate

-

Purified HCV NS3/4A protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50% glycerol, 30 mM dithiothreitol (DTT))[7]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the substrate solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer.

-

Prepare the enzyme solution: Dilute the purified HCV NS3/4A protease to the desired concentration in the assay buffer.

-

Set up the reaction: In a 96-well plate, add the enzyme solution to each well. To initiate the reaction, add the substrate solution. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

-

Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The readings should be taken at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time curve. This velocity is proportional to the enzyme activity.

Inhibitor Screening Assay

This protocol describes how to adapt the general protease assay to screen for potential inhibitors of HCV NS3 protease.

Materials:

-

Same as the general protease assay

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare solutions: Prepare substrate and enzyme solutions as described above. Prepare serial dilutions of the inhibitor compounds.

-

Pre-incubation: In a 96-well plate, add the enzyme solution and the inhibitor solution to each well. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the reaction: Add the this compound substrate solution to each well to start the reaction.

-

Measurement and Data Analysis: Monitor the absorbance at 405 nm as described in the general assay. Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. The IC50 value (inhibitor concentration that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

HCV Polyprotein Processing

The following diagram illustrates the cleavage of the HCV polyprotein by host and viral proteases, highlighting the role of the NS3-4A serine protease.

Caption: HCV polyprotein processing cascade.

Experimental Workflow for Protease Inhibitor Screening

This diagram outlines the key steps in a typical high-throughput screening assay to identify inhibitors of a viral protease using a chromogenic substrate like this compound.

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound is a valuable tool for the study of HCV NS3 protease. Its specificity, coupled with a straightforward colorimetric readout, makes it suitable for a range of applications, from routine enzyme characterization to high-throughput screening of potential antiviral compounds. While specific kinetic data for this substrate requires empirical determination, the wealth of information available for other HCV NS3 protease substrates provides a solid foundation for experimental design and data interpretation. The protocols and workflows presented in this guide offer a starting point for researchers to effectively utilize this compound in their efforts to combat Hepatitis C and other viral diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hepatitis C Virus NS3 Protease Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

- 3. Hepatitis C Virus NS3 Protease Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]

- 4. Activity of purified hepatitis C virus protease NS3 on peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the substrate specificity of hepatitis C virus NS3 serine protease by using synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Enzymatic Activities Associated with Recombinant NS3 Protein of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-nitroanilide (pNA) Chromophore

For researchers, scientists, and drug development professionals, understanding the principles and practicalities of enzyme activity assays is fundamental. Among the various techniques, those employing the p-nitroanilide (pNA) chromophore stand out for their simplicity, reliability, and broad applicability. This technical guide provides a comprehensive overview of the pNA chromophore, its role in colorimetric assays, and detailed protocols for its use.

The Principle of pNA-Based Assays: A Chromogenic Transformation

At the heart of pNA-based assays lies a straightforward yet elegant principle: the enzymatic cleavage of a synthetic substrate that liberates the chromogenic molecule p-nitroaniline. In its substrate-bound form, pNA is colorless. However, upon enzymatic hydrolysis, free pNA is released into the solution, imparting a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance, is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme of interest.

This colorimetric detection method forms the basis for a wide range of enzyme assays, particularly for proteases. Specific peptide sequences are covalently linked to the amino group of pNA, creating a substrate that is selectively recognized and cleaved by the target enzyme. The release of pNA can be monitored over time using a spectrophotometer or a microplate reader, typically at a wavelength of 405 nm, to determine the rate of the enzymatic reaction.

Core Quantitative Data

A precise understanding of the physicochemical properties of pNA is crucial for accurate data interpretation. The following table summarizes key quantitative data for the p-nitroanilide chromophore.

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ at 405 nm[1] | This value can be influenced by buffer composition and pH.[2] |

| Optimal Absorbance Wavelength (λmax) | 405 nm[3][4][5] | While 405 nm is commonly used, the absorbance maximum can shift depending on the solvent and pH.[2] Some protocols also use 410 nm.[4][6][7] |

| Molecular Weight | 138.13 g/mol [8] | |

| Chemical Formula | C₆H₆N₂O₂[8] |

Enzymatic Cleavage and Assay Workflow

The enzymatic reaction and subsequent experimental workflow of a typical pNA-based assay can be visualized as follows:

Figure 1: Enzymatic cleavage of a peptide-pNA substrate.

The general workflow for conducting a pNA-based assay is a multi-step process that requires careful preparation and execution.

Figure 2: General experimental workflow of a pNA-based assay.

Detailed Experimental Protocols

While specific conditions will vary depending on the enzyme and substrate, the following provides a generalized protocol for a protease assay using a pNA substrate in a 96-well plate format.

Materials

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

pNA-linked substrate (e.g., Ac-DEVD-pNA for Caspase-3)[5][9]

-

Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

-

p-Nitroaniline (for standard curve)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

1. Preparation of Reagents

-

Assay Buffer: Prepare an appropriate buffer at the desired pH and ionic strength. The specific buffer will be enzyme-dependent.

-

Substrate Stock Solution: Dissolve the pNA-linked substrate in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 4 mM).[5] Store aliquots at -20°C.

-

Enzyme Solution: Dilute the enzyme to the desired concentration in assay buffer immediately before use. Keep on ice.

-

pNA Standard Stock Solution: Prepare a stock solution of pNA in the assay buffer (e.g., 1 mM).

2. pNA Standard Curve

-

Prepare a series of dilutions of the pNA stock solution in the assay buffer to create a standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate in triplicate.

3. Assay Reaction

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Enzyme solution (e.g., 10-50 µL).

-

Include a "no enzyme" control (add assay buffer instead of the enzyme solution).

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution (e.g., 5-10 µL of a 4 mM stock for a final concentration of 200-400 µM).

-

Mix the contents of the wells gently.

4. Measurement

-

Kinetic Assay (Recommended): Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Endpoint Assay: Incubate the plate at the optimal temperature for a fixed period (e.g., 1-2 hours). Stop the reaction if necessary (e.g., by adding a stop solution like acetic acid).[7] Measure the final absorbance at 405 nm.

5. Data Analysis

-

Standard Curve: Plot the absorbance at 405 nm versus the known concentration of the pNA standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Enzyme Activity:

-

For a kinetic assay, determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

For an endpoint assay, subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.

-

-

Convert the change in absorbance (or rate of change) to the concentration of pNA produced using the Beer-Lambert law (A = εcl) and the slope of the standard curve. The enzyme activity can then be expressed in units such as µmol of pNA released per minute per milligram of protein.

Applications in Research and Drug Development

The versatility and robustness of pNA-based assays have led to their widespread adoption in various research and development areas:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of enzymes.

-

High-Throughput Screening (HTS): Screening large libraries of compounds for potential enzyme inhibitors or activators.

-

Diagnostics: Measuring the activity of specific enzymes in biological samples as biomarkers for disease.

-

Quality Control: Assessing the activity and purity of enzyme preparations.

Conclusion

The p-nitroanilide chromophore is a powerful tool in the arsenal of researchers and drug developers. Its use in colorimetric assays provides a simple, sensitive, and quantitative method for measuring enzyme activity. By understanding the fundamental principles, mastering the experimental protocols, and correctly interpreting the data, scientists can effectively leverage pNA-based assays to advance their research and development efforts.

References

- 1. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 2. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. bachem.com [bachem.com]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Ac-EEVVAC-pNA and Similar Peptides in Protease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available literature on the chromogenic peptide substrate Ac-EEVVAC-pNA and similar peptide sequences. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its application in protease assays, particularly in the context of Hepatitis C Virus (HCV) research. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific detection of protease activity. The peptide sequence, EEVVAC, is derived from the NS5A/NS5B cleavage junction of the Hepatitis C Virus (HCV) polyprotein[1]. The N-terminus of the peptide is acetylated (Ac), and the C-terminus is conjugated to p-nitroaniline (pNA). The presence of the pNA group allows for a colorimetric assay. When the peptide is cleaved by a specific protease, free pNA is released, which can be detected spectrophotometrically by its absorbance at 405 nm. This makes this compound a valuable tool for continuous spectrophotometric assays of HCV NS3 protease activity[1].

While this compound is the chromogenic substrate, a corresponding fluorogenic substrate, Ac-EEVVAC-AMC, is also utilized for screening inhibitors of the NS3 protease by monitoring the release of fluorescent 7-amino-4-methylcoumarin (AMC)[2][3].

Quantitative Data Summary

| Compound/Substrate | Enzyme | Parameter | Value | Reference |

| Ac-EDVVCC-OH (Product Peptide) | HCV NS3 Protease | IC50 | 3.8 µM | [4] |

| Ac-DEMEEC-OH (Product Peptide) | HCV NS3 Protease | IC50 | 6.4 µM | [4] |

| Simeprevir | HCV NS3 Protease (GT1b wt) | IC50 | 0.043 µM | [2] |

| Simeprevir | HCV NS3 Protease (GT1b D168A) | IC50 | 0.247 µM | [2] |

| Compound 22 | HCV NS3 Protease (GT1b wt) | IC50 | 4.60 µM | [2] |

| Compound 22 | HCV NS3 Protease (GT1b D168A) | IC50 | 5.98 µM | [2] |

| ITMN-191 (R7227) | HCV NS3/4A Protease (Genotype 1b) | EC50 | 1.8 nM | [5] |

| BILN 2061 | HCV NS3-4A Protease | Ki | 10 nM | [6] |

| VX-950 (Telaprevir) | HCV NS3-4A Protease | Ki* | 7 nM | [6] |

Note: The provided IC50 and Ki values are for inhibitors of the HCV NS3 protease, assayed using various substrates (often FRET-based). These values demonstrate the potency of known inhibitors and can serve as a benchmark for new drug discovery efforts utilizing this compound.

Experimental Protocols

While a specific, detailed protocol for an assay using this compound was not found in the reviewed literature, a general protocol can be constructed based on established methods for similar pNA-based protease assays and FRET-based HCV NS3 protease assays.

General Protocol for a Colorimetric HCV NS3 Protease Assay using this compound

1. Materials and Reagents:

-

Enzyme: Recombinant HCV NS3/4A protease complex.

-

Substrate: this compound, dissolved in DMSO to a stock concentration of 10-20 mM.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 15% (v/v) glycerol, 10 mM Dithiothreitol (DTT), and 0.6 mM lauryldimethylamine N-oxide[5]. The addition of 25 µM NS4A peptide is often required to ensure full protease activity[5].

-

Inhibitors (Optional): Known HCV NS3 protease inhibitors for control experiments.

-

96-well microplate: Clear, flat-bottom plates are suitable for spectrophotometric readings.

-

Microplate reader: Capable of measuring absorbance at 405 nm.

2. Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and ensure all components are fully dissolved.

-

Prepare Reagent Plate: In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Test compounds (inhibitors) or DMSO (for control wells).

-

HCV NS3/4A protease solution (pre-diluted in assay buffer to the desired concentration, e.g., 50 pM[5]).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme and inhibitors to interact.

-

Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point could be in the range of the expected Km value (typically in the low micromolar range for similar substrates).

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Workflow for HCV NS3 Protease Assay

Caption: A generalized workflow for conducting a colorimetric HCV NS3 protease assay.

Signaling Pathways and Biological Context

The HCV NS3 protease plays a critical role in the viral life cycle by processing the HCV polyprotein. This processing is essential for the maturation of functional viral proteins required for replication.

HCV Polyprotein Processing by NS3/4A Protease

The HCV genome is translated into a single large polyprotein of approximately 3000 amino acids. This polyprotein is then cleaved by both host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleavages at four specific sites within the non-structural region: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.

HCV Polyprotein Processing Pathway

Caption: The processing of the HCV polyprotein by host and viral proteases.

Interaction with Host Cell Signaling

Beyond its role in viral maturation, the HCV NS3/4A protease also interacts with and disrupts host cell signaling pathways, particularly those involved in the innate immune response. A key target of the NS3/4A protease is the mitochondrial antiviral-signaling protein (MAVS), also known as Cardif, VISA, or IPS-1. Cleavage of MAVS by NS3/4A disrupts the RIG-I signaling pathway, thereby blocking the induction of type I interferons (IFNs), which are crucial for the host's antiviral defense.

Disruption of Innate Immunity by HCV NS3/4A Protease

Caption: The HCV NS3/4A protease disrupts the host's innate immune response.

Conclusion

This compound serves as a valuable tool for the colorimetric detection of HCV NS3 protease activity. Its sequence specificity, derived from a natural cleavage site of the viral polyprotein, makes it a relevant substrate for studying the enzyme's function and for the screening of potential inhibitors. While specific kinetic data for this particular substrate are not extensively documented, the provided information on similar peptides and detailed protocols for related assays offer a strong foundation for its use in research and drug development. The visualization of the HCV polyprotein processing pathway and the interference with host innate immunity highlights the critical role of the NS3/4A protease, underscoring the importance of assays utilizing substrates like this compound in the ongoing efforts to combat Hepatitis C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant [escholarship.org]

- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ac-EEVVAC-pNA Protease Assay for 96-Well Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing a crucial role in numerous physiological and pathological processes. The development of specific protease inhibitors is a key area in drug discovery. A widely used method for measuring protease activity and screening for inhibitors is the use of chromogenic substrates. This document provides a detailed protocol for a protease assay using the synthetic peptide substrate Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-Nitroanilide) in a 96-well plate format. Cleavage of the p-nitroanilide (pNA) group by a target protease results in the release of a yellow chromophore, which can be quantified spectrophotometrically at 405 nm.

Principle of the Assay

The this compound substrate is designed to be recognized and cleaved by specific proteases. The p-nitroanilide moiety is linked to the peptide via an amide bond. Upon enzymatic cleavage, free pNA is released, which has a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity under the assay conditions. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| This compound | Commercially Available | Varies | -20°C |

| Target Protease | Commercially Available | Varies | -80°C |

| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | In-house preparation | N/A | 4°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well, clear, flat-bottom microplate | Corning | 3596 | Room Temperature |

| Microplate Reader | e.g., BioTek, Molecular Devices | N/A | N/A |

Experimental Workflow

Figure 1. A generalized workflow for the this compound protease assay in a 96-well plate format.

Detailed Experimental Protocol

1. Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer for the protease of interest. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. The optimal buffer composition may vary depending on the specific protease and should be determined empirically.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to the desired final working concentration. The optimal substrate concentration should be at or near the Michaelis-Menten constant (Km) for the specific protease, which may need to be determined experimentally. A typical starting concentration is 100 µM.

-

Enzyme Working Solution: Prepare a working solution of the target protease in Assay Buffer. The optimal enzyme concentration should provide a linear rate of substrate hydrolysis over the desired assay time. This should be determined in preliminary experiments.

-

Inhibitor Solutions (if applicable): Dissolve test compounds (potential inhibitors) in DMSO to a high concentration (e.g., 10 mM). Create a dilution series of the inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and is typically kept below 1% to avoid effects on enzyme activity.

2. Assay Procedure in 96-Well Plate

The following protocol is for a total reaction volume of 100 µL per well. Adjust volumes as necessary.

| Step | Reagent | Volume per Well | Notes |

| 1 | Assay Buffer | Variable | Add to all wells to bring the final volume to 100 µL. |

| 2 | Inhibitor or Vehicle (DMSO/Assay Buffer) | 10 µL | Add to appropriate wells. For wells without inhibitor, add the same volume of vehicle. |

| 3 | Enzyme Working Solution | 40 µL | Add to all wells except the "No Enzyme" control wells. Add Assay Buffer to these control wells instead. |

| 4 | Pre-incubation | N/A | Mix the plate gently and pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This step allows for any potential inhibitors to bind to the enzyme. |

| 5 | Working Substrate Solution | 50 µL | Initiate the reaction by adding the substrate to all wells. |

| 6 | Kinetic Measurement | N/A | Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 30-60 minutes. |

3. Plate Layout Example

A well-designed plate layout is crucial for obtaining reliable data. Always include appropriate controls.

| Well Type | Description |

| Blank | Contains only Assay Buffer and Working Substrate Solution. Used to subtract the background absorbance from substrate auto-hydrolysis. |

| No Enzyme Control | Contains Assay Buffer, Working Substrate Solution, and the highest concentration of test compound vehicle (e.g., 1% DMSO). |

| Enzyme Control (No Inhibitor) | Contains Assay Buffer, Enzyme Working Solution, and Working Substrate Solution. Represents 100% enzyme activity. |

| Test Wells | Contains Assay Buffer, Enzyme Working Solution, Working Substrate Solution, and various concentrations of the test inhibitor. |

Data Presentation and Analysis

The primary data obtained from the kinetic read is the change in absorbance over time (ΔAbs/min).

-

Calculate Reaction Rates (V): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

V = (Absorbance₂ - Absorbance₁) / (Time₂ - Time₁)

-

-

Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

V_inhibitor = Rate of reaction in the presence of the inhibitor.

-

V_no_inhibitor = Rate of reaction of the enzyme control without inhibitor.

-

-

-

Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway Context

While this compound is a synthetic substrate, it can be designed to be specific for certain proteases involved in critical signaling pathways. For instance, if this substrate were designed for a caspase, it would be relevant to the apoptosis pathway. The following is a generalized representation of a protease's role in a signaling cascade.

Figure 2. A simplified diagram illustrating the activation of a protease within a cellular signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background signal (high rate in "Blank" wells) | Substrate instability or contamination | Prepare fresh substrate solution. Test a different batch of substrate. |

| No or very low enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage and handling. Optimize assay buffer pH and ionic strength. |

| Non-linear reaction rate | Substrate depletion or enzyme instability | Decrease the enzyme concentration or the incubation time. Ensure the assay is in the initial velocity phase. |

| Inconsistent results between wells | Pipetting errors or poor mixing | Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents. |

| Precipitation of test compounds | Low solubility of the compound in the assay buffer | Decrease the final concentration of the test compound. Increase the final DMSO concentration slightly (while ensuring it doesn't affect enzyme activity). |

These application notes provide a comprehensive framework for utilizing the this compound substrate in a 96-well plate format for protease activity and inhibition studies. For specific proteases, further optimization of the assay conditions may be required to achieve optimal performance.

Application Notes and Protocols for Kinetic Studies Using Ac-EEVVAC-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for utilizing the chromogenic substrate Ac-EEVVAC-pNA in kinetic studies of a hypothetical Caspase-X. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] The study of their activity is fundamental in various research areas, including cancer, neurodegenerative diseases, and immunology.

The this compound substrate is an acetylated peptide sequence, EEVVAC, covalently linked to a p-nitroaniline (pNA) chromophore. In the presence of the active Caspase-X, the substrate is cleaved at the aspartic acid residue, releasing the pNA group. Free pNA exhibits a yellow color and can be quantified by measuring its absorbance at 400-405 nm.[2][3][4] The rate of pNA release is directly proportional to the Caspase-X activity, enabling precise kinetic analysis. This colorimetric assay provides a simple and convenient method for determining caspase activity in purified enzyme preparations and cell lysates.[2]

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the this compound substrate by Caspase-X. The reaction releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of this absorbance change is directly proportional to the activity of the enzyme under the given conditions.

Materials and Reagents

-

This compound Substrate

-

Purified active Caspase-X enzyme or cell lysates containing Caspase-X

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Refrigerated microcentrifuge

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation

-

This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare the assay buffer with all components and adjust the pH to 7.4. Keep the buffer on ice.

-

Enzyme Preparation:

-

Purified Enzyme: Dilute the purified active Caspase-X to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 10-100 ng per reaction.

-

Cell Lysate: Prepare cell lysates by a suitable method (e.g., using a lysis buffer compatible with caspase assays). Determine the total protein concentration of the lysate (e.g., using a BCA assay). Dilute the lysate with Assay Buffer to a concentration of 50-200 µg of total protein per reaction.[5]

-

Assay Procedure for Kinetic Measurement

The following protocol is designed for a 96-well plate format. It is recommended to perform all assays in triplicate.

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, you will need:

-

Assay Buffer

-

Enzyme preparation (purified enzyme or cell lysate)

-

This compound substrate

-

-

Add Reagents to the Plate:

-

Add 50 µL of your enzyme preparation (or Assay Buffer for the blank control) to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of a 2X working solution of the this compound substrate (e.g., 200 µM in Assay Buffer for a final concentration of 100 µM) to each well.

-

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis

-

Blank Subtraction: For each time point, subtract the absorbance value of the blank (no enzyme) from the absorbance values of the samples.

-

Determine the Rate of Reaction: Plot the change in absorbance (ΔOD) against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔOD/min).

-

Calculate Enzyme Activity: The concentration of the released pNA can be calculated using the Beer-Lambert law:

-

Concentration (µM) = (ΔOD / ε * l) * 10^6

-

ΔOD = Change in absorbance

-

ε = Molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹)

-

l = Path length of the sample in the well (cm)

-

-

Enzyme activity can be expressed in units/mg of protein, where one unit is the amount of enzyme that cleaves 1 µmol of substrate per minute.

-

Data Presentation

The quantitative data from kinetic studies can be summarized in a table for easy comparison.

| Sample ID | Enzyme Conc. (ng/µL) | Substrate Conc. (µM) | Initial Velocity (V₀) (mOD/min) | Specific Activity (µmol/min/mg) |

| Control | 10 | 100 | 5.2 | X |

| Inhibitor A | 10 | 100 | 1.8 | Y |

| Inhibitor B | 10 | 100 | 3.5 | Z |

Visualizations

Signaling Pathway

Caption: A diagram of a hypothetical signaling pathway leading to the activation of Caspase-X.

Experimental Workflow

Caption: The experimental workflow for Caspase-X kinetic studies using this compound.

References

- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Ac-AEVD-pN(Caspase-10 Substrate) [dcchemicals.com]

- 4. mpbio.com [mpbio.com]

- 5. abcam.com [abcam.com]

Application of Ac-EEVVAC-pNA in High-Throughput Screening for Hepatitis C Virus NS3 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) NS3/4A serine protease is a critical enzyme for viral replication, processing the viral polyprotein into functional non-structural proteins.[1][2][3] This essential role makes it a prime target for the development of direct-acting antiviral (DAA) agents. High-throughput screening (HTS) of large compound libraries is a key strategy in the discovery of novel NS3/4A protease inhibitors. Ac-EEVVAC-pNA (Acetyl-L-glutamyl-L-glutamyl-L-valyl-L-valyl-L-alanyl-L-cysteine-p-nitroanilide) is a chromogenic substrate designed for the continuous spectrophotometric assay of HCV NS3 protease activity.[4][5] The peptide sequence is derived from the NS5A/5B cleavage junction of the HCV polyprotein, a natural substrate for the NS3 protease.[4][5] Upon cleavage by the enzyme, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property makes this compound a valuable tool for HTS campaigns aimed at identifying inhibitors of this key viral enzyme.

Principle of the Assay

The enzymatic assay using this compound is based on a colorimetric readout. The HCV NS3/4A protease cleaves the peptide bond between the cysteine and the p-nitroaniline. The release of the free pNA chromophore leads to a yellow color, which can be quantified by measuring the absorbance at 405 nm. In a screening setting, a decrease in the rate of pNA release in the presence of a test compound, relative to a control, indicates potential inhibition of the NS3/4A protease.

Signaling Pathway of HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural (NS) proteins.[1][2] The NS3/4A protease is responsible for four of these cleavages, at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2] This processing is essential for the assembly of the viral replication complex.[1][2] Beyond its role in polyprotein processing, the NS3/4A protease also plays a crucial role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins, TRIF and MAVS, which are critical for the activation of interferon regulatory factor 3 (IRF3) and NF-κB, leading to the production of type I interferons.[6] By disrupting these signaling pathways, the virus can establish a persistent infection. Therefore, inhibitors of NS3/4A not only block viral replication but may also help restore the host's antiviral immune response.

Caption: Role of HCV NS3/4A protease in viral replication and host immune evasion.

Experimental Protocols

Materials and Reagents

-

This compound Substrate: Lyophilized powder, stored at -20°C. Reconstitute in DMSO to a stock concentration of 10 mM.

-

Recombinant HCV NS3/4A Protease: Purified enzyme, stored at -80°C.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

-

Test Compounds: Typically dissolved in DMSO to a stock concentration of 10 mM.

-

Positive Control Inhibitor: A known HCV NS3/4A protease inhibitor (e.g., Telaprevir, Boceprevir).

-